molecular formula C13H10O3S B2649563 2-(3-Methylthiophene-2-carbonyl)benzoic acid CAS No. 1270783-35-1

2-(3-Methylthiophene-2-carbonyl)benzoic acid

Cat. No.: B2649563
CAS No.: 1270783-35-1
M. Wt: 246.28
InChI Key: PZLIRFGGKPVHJA-UHFFFAOYSA-N
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Description

2-(3-Methylthiophene-2-carbonyl)benzoic acid is an organic compound that features a thiophene ring substituted with a methyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophene-2-carbonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(3-Methylthiophene-2-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Methylthiophene-2-carbonyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and benzoic acid moiety can participate in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but different substitution pattern.

    2-Thiophenecarboxylic acid: Lacks the methyl group and carbonyl substitution.

    Benzoic acid derivatives: Various substitutions on the benzoic acid ring.

Uniqueness

2-(3-Methylthiophene-2-carbonyl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

2-(3-methylthiophene-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLIRFGGKPVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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